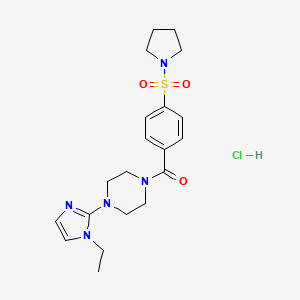
1-叠氮-2,3-二氟-2,3-二甲基丁烷
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Azido-2,3-difluoro-2,3-dimethylbutane is a fluorinated organic compound with the molecular formula C6H10F2N3. This compound is notable for its unique structure, which includes both azido and difluoro functional groups. These features make it a valuable reagent in various chemical reactions and applications, particularly in the field of organic synthesis.
科学研究应用
1-Azido-2,3-difluoro-2,3-dimethylbutane has several applications in scientific research:
作用机制
Mode of Action
Azides are generally known for their reactivity and ability to participate in click chemistry reactions .
Biochemical Pathways
The biochemical pathways affected by 1-Azido-2,3-difluoro-2,3-dimethylbutane are currently unknown
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 1-Azido-2,3-difluoro-2,3-dimethylbutane is currently unknown .
准备方法
Synthetic Routes and Reaction Conditions: One common method is the diazo-transfer reaction, where a primary amine is converted to an azide using a diazo-transfer reagent such as 2-azido-1,3-dimethylimidazolinium hexafluorophosphate . The reaction is carried out under mild conditions, often in the presence of a base like 4-(N,N-dimethyl)aminopyridine (DMAP) or a stronger base such as alkylamine or DBU .
Industrial Production Methods: This includes optimizing reaction conditions to ensure safety and efficiency, given the potentially explosive nature of azides .
化学反应分析
Types of Reactions: 1-Azido-2,3-difluoro-2,3-dimethylbutane undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles under suitable conditions.
Cycloaddition Reactions: The azido group can participate in [3+2] cycloaddition reactions to form triazoles.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Cycloaddition Reactions: These reactions often require a catalyst, such as copper(I) salts, and are typically carried out under mild conditions.
Major Products:
Substitution Reactions: The major products are typically substituted derivatives of the original compound.
Cycloaddition Reactions: The major products are triazole derivatives, which are valuable in various applications.
相似化合物的比较
2-Azido-1,3-dimethylimidazolinium hexafluorophosphate: This compound is also an azide and is used in diazo-transfer reactions.
2-Fluoro-2,3-dimethylbutane: A fluorinated compound similar in structure but lacking the azido group.
Uniqueness: 1-Azido-2,3-difluoro-2,3-dimethylbutane is unique due to the presence of both azido and difluoro groups, which confer distinct reactivity and stability. This makes it particularly valuable in applications requiring both high reactivity and stability .
属性
IUPAC Name |
1-azido-2,3-difluoro-2,3-dimethylbutane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F2N3/c1-5(2,7)6(3,8)4-10-11-9/h4H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQKYEMSVAMUATG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C)(CN=[N+]=[N-])F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11F2N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(6-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2396301.png)
![3a,8a-Dimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole](/img/structure/B2396303.png)





![1-(4-methoxyphenyl)-4-{1-[(4-methoxyphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2396314.png)

![N-(4-ethoxyphenyl)-2-[8-(4-methylbenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide](/img/structure/B2396318.png)
![4-(Benzylthio)-2-(4-isopropylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2396321.png)
![8-((4-Fluorophenyl)sulfonyl)-4-(mesitylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2396322.png)

